![molecular formula C10H13LiN2O2S2 B2644213 Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2126177-91-9](/img/structure/B2644213.png)
Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate” is a compound with the CAS Number: 2126177-91-9 . It has a molecular weight of 264.3 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H14N2O2S2.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . More specific physical and chemical properties are not mentioned in the sources retrieved.Aplicaciones Científicas De Investigación
Neuroprotective and Neurotrophic Effects
Research has demonstrated that lithium can have significant neuroprotective and neurotrophic effects. It has been shown to increase the levels of tyrosine hydroxylase in both in vivo and in vitro settings, suggesting its role in enhancing neurotransmitter synthesis through genomic mechanisms (Chen et al., 1998). Furthermore, lithium has been implicated in extending longevity through alterations in gene expression related to nucleosome-associated functions, as evidenced in studies with Caenorhabditis elegans (McColl et al., 2008).
Impact on Circadian Rhythm
Lithium's influence on the circadian clock has been explored, with findings indicating that it modulates the stability of the nuclear receptor Rev-erbα, a key component of the circadian rhythm regulation. This action suggests lithium's utility in addressing disorders associated with altered circadian rhythms, such as bipolar disorder (Yin et al., 2006).
Molecular Mechanisms of Action
At the molecular level, lithium's mechanisms of action include the inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in tau phosphorylation and thus may have relevance for Alzheimer's disease therapy (Hong et al., 1997). It also influences various signaling pathways, suggesting its role in synaptic plasticity and as a potential therapeutic agent for neurodegenerative diseases (Forlenza et al., 2014).
Potential in Alzheimer's Disease Treatment
Evidence points to lithium's ability to lower levels of pathological markers in Alzheimer's disease, supporting its potential as a novel treatment strategy (Zhong & Lee, 2007). Its regulatory effects on amyloid precursor protein processing further affirm this potential (Su et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJGTORMVVEPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(SC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
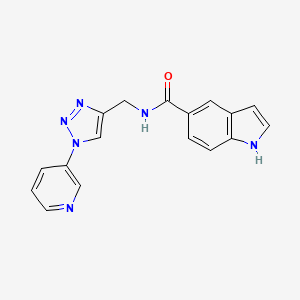

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)
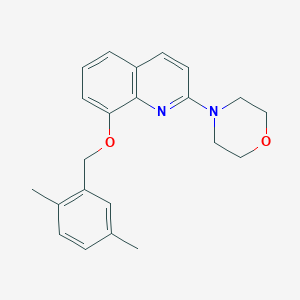
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)
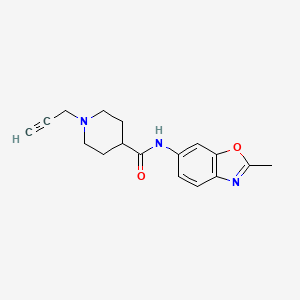
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
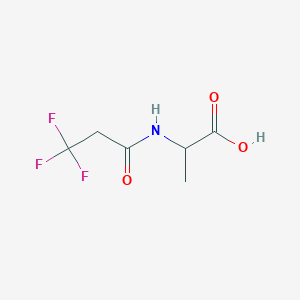
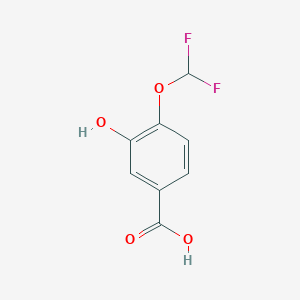
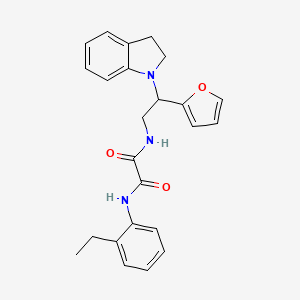
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)
